molecular formula C9H7N3 B2361119 2-(4-Pyridinyl)pyrazine CAS No. 93844-98-5

2-(4-Pyridinyl)pyrazine

Cat. No. B2361119
CAS RN: 93844-98-5
M. Wt: 157.176
InChI Key: LGMAQUKSVXFRJG-UHFFFAOYSA-N
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Description

2-(4-Pyridinyl)pyrazine, also known as 2-Pyridylpyrazine (2-PP), is an organic heterocyclic compound that is widely used in scientific research. It is a colorless solid that is insoluble in water but soluble in ethanol and other organic solvents. 2-PP has a wide range of applications in chemistry, biochemistry, and pharmacology. It is used as a building block in the synthesis of various compounds, as a starting material for the synthesis of biologically active compounds, and as a model compound for the study of the structure and function of proteins.

Scientific Research Applications

Antimicrobial Activity

2-(pyridin-4-yl)pyrazine derivatives have been studied for their antimicrobial properties. These compounds have shown effectiveness against a variety of microbial strains. The pyrrolopyrazine scaffold, which includes the pyrazine ring, is known to exhibit antimicrobial activities .

Anti-inflammatory Properties

The anti-inflammatory potential of pyrrolopyrazine derivatives, including 2-(pyridin-4-yl)pyrazine, has been explored in various studies. These compounds can inhibit the production of inflammatory cytokines and may serve as leads for the development of new anti-inflammatory drugs .

Antiviral Uses

Pyrrolopyrazine derivatives have also been reported to possess antiviral activities. Their ability to interfere with viral replication makes them candidates for further research in antiviral drug development .

Antifungal Applications

The antifungal effects of 2-(pyridin-4-yl)pyrazine derivatives are another area of interest. These compounds can be effective against fungal pathogens, offering a potential pathway for new antifungal agents .

Antioxidant Effects

These derivatives are being investigated for their antioxidant properties. By scavenging free radicals, they can contribute to the protection of cells from oxidative stress .

Antitumor Activity

The structure of 2-(pyridin-4-yl)pyrazine has been linked to antitumor activities. Research indicates that these compounds can inhibit tumor growth and proliferation, making them valuable in cancer research .

Kinase Inhibition

Kinase inhibitors are crucial in the treatment of various diseases, including cancer. Pyrrolopyrazine derivatives, such as 2-(pyridin-4-yl)pyrazine, have shown promising results in inhibiting kinase activity, which is vital for cell signaling and regulation .

Anti-fibrotic Activity

Recent studies have highlighted the anti-fibrotic activity of pyridinyl pyrimidine derivatives, which are structurally related to 2-(pyridin-4-yl)pyrazine. These compounds have demonstrated the ability to inhibit fibrosis, which is the excessive formation of connective tissue, often leading to organ dysfunction .

Mechanism of Action

Target of Action

Pyrrolopyrazine derivatives, which include a pyrrole and a pyrazine ring like 2-(pyridin-4-yl)pyrazine, have exhibited various biological activities such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory . These activities suggest that the compound may interact with a wide range of targets, including various enzymes and receptors.

Biochemical Pathways

Given the broad spectrum of biological activities exhibited by pyrrolopyrazine derivatives , it can be speculated that the compound may influence a variety of biochemical pathways, including those involved in inflammation, oxidative stress, cell proliferation, and apoptosis.

Result of Action

Based on the biological activities of similar pyrrolopyrazine derivatives , it can be inferred that the compound may exert antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory effects at the molecular and cellular levels.

properties

IUPAC Name

2-pyridin-4-ylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3/c1-3-10-4-2-8(1)9-7-11-5-6-12-9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGMAQUKSVXFRJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NC=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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